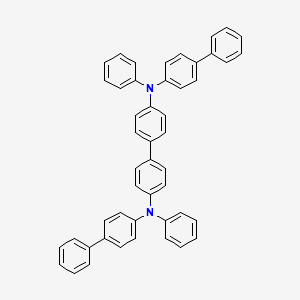

N,N'-二(4-联苯基)-N,N'-二苯基联苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

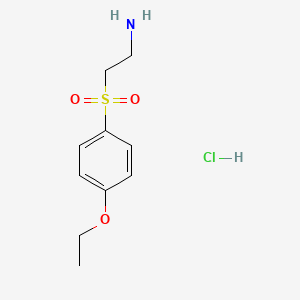

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (DBDPB) is an organic compound, which is used as a precursor for the synthesis of various organic materials. DBDPB is a yellow-orange solid, which is insoluble in water and has a melting point of 253-255°C. It is a versatile building block for the construction of many organic and inorganic materials, and is widely used in the synthesis of polymers, dyes, and other materials.

科学研究应用

Organic Electronics

DPBDB is utilized as a building block in organic electronics due to its excellent electron-transporting properties. It is often incorporated into the active layers of organic light-emitting diodes (OLEDs) to enhance their performance. The compound’s ability to transport electrons efficiently makes it valuable in the development of devices with lower power consumption and higher brightness .

Photovoltaic Cells

In the realm of solar energy, DPBDB finds application in photovoltaic cells. Its role as an electron donor in the active layer of organic photovoltaic cells (OPVs) contributes to the conversion efficiency of these devices. The molecular structure of DPBDB allows for fine-tuning of the photovoltaic properties, optimizing the absorption and conversion of solar energy into electricity .

Photonics

DPBDB’s photonic applications are attributed to its high thermal stability and electronic properties. It is used in the development of photonic devices such as waveguides and light modulators. The compound’s ability to manipulate light at the molecular level enables the creation of advanced photonic circuits for telecommunications and computing .

Sensors

The sensitivity of DPBDB to various stimuli makes it a candidate for sensor applications. It can be used in the fabrication of chemical sensors that detect specific substances or changes in environmental conditions. Its structural properties allow for the development of sensors with high selectivity and sensitivity .

Bioimaging

In bioimaging, DPBDB derivatives are explored for their fluorescent properties. These compounds can be attached to biomolecules or used as contrast agents to enhance the imaging of biological tissues. Their fluorescence can be tuned for specific wavelengths, making them useful in a variety of imaging techniques .

Drug Delivery

Research into DPBDB’s application in drug delivery is ongoing. Its ability to form stable complexes with various molecules suggests potential as a carrier for therapeutic agents. The compound could be engineered to target specific cells or tissues, thereby improving the efficacy and safety of drug delivery systems .

Chemical Synthesis

DPBDB is also a valuable reagent in chemical synthesis. It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create complex organic molecules. Its stability and reactivity make it a versatile reagent for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and other organic compounds .

Organic Semiconductors

Lastly, DPBDB is integral to the development of organic semiconductors. It is used as a core material in the production of thin-film transistors and other semiconductor devices. The compound’s semiconducting properties are harnessed to create flexible, lightweight, and cost-effective electronic components .

属性

IUPAC Name |

N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVOZSYGHFDAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl(3-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B1647743.png)

![6-(3,4-Dimethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1647765.png)

![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)